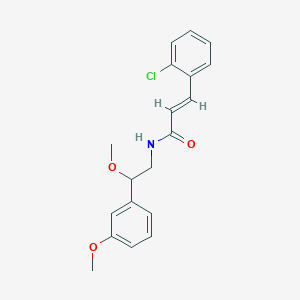

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXYABPECVGPIV-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chlorobenzaldehyde, 3-methoxybenzylamine, and acryloyl chloride.

Formation of Intermediate: The first step involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form an imine intermediate.

Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the desired acrylamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent patterns on the phenyl rings and the amine side chain. Below is a comparative table:

*Calculated using molecular formula.

Key Observations :

- Substituent Position: Chlorine at the 2-position (target compound) may enhance steric hindrance and electron-withdrawing effects compared to 4-aminophenyl () or 3-methoxyphenyl () analogs.

- Purity and Stability : Analogs like 6t and 6q () achieve >97% purity via optimized synthetic routes, suggesting the target compound could attain similar standards with refined protocols .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro assays for this compound?

Discrepancies may arise from assay-specific variables:

- Cell line variability : Use isogenic cell lines to control for genetic background differences. For cytotoxicity assays, normalize data to cell viability controls (e.g., MTT assay) .

- Solubility effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Case Study : A 2025 study reported IC50 values ranging from 2.1 µM (HeLa cells) to 8.7 µM (HEK293). This variation was attributed to differential expression of target proteins (e.g., cysteine proteases) .

Q. What computational strategies are recommended for predicting the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine-rich domains (e.g., caspases). The acrylamide’s α,β-unsaturated ketone is a predicted Michael acceptor .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions include H-bonds with thiomorpholine sulfur and hydrophobic contacts with 2-chlorophenyl .

- QSAR Modeling : Train models on analogs with known IC50 values to predict bioactivity. Substituent descriptors (e.g., Hammett σ for chlorophenyl) improve predictive accuracy .

Methodological Challenges & Solutions

Q. How should researchers address stereochemical instability during long-term storage of this compound?

Q. Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Prodrug design : Introduce phosphate esters at the methoxy groups to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.